

Biophysical Characterization of 19:0 PC Multilamellar Vesicles: Application Notes and Protocols

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Compound of Interest

Compound Name: 19:0 PC

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Introduction

1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (**19:0 PC**) is a saturated phospholipid that forms stable multilamellar vesicles (MLVs), which serve as valuable model systems in various biophysical studies. The long, saturated acyl chains of **19:0 PC** result in a high gel-to-liquid crystalline phase transition temperature, making these vesicles particularly useful for studying membrane properties at elevated temperatures and for investigating the interactions of molecules with membranes in a solid-ordered state. These application notes provide a comprehensive overview of the biophysical properties of **19:0 PC** MLVs and detailed protocols for their preparation and use in common experimental assays.

Physicochemical Properties of 19:0 PC

1,2-dinonadecanoyl-sn-glycero-3-phosphocholine is a phospholipid with two 19-carbon saturated fatty acid chains.^{[1][2][3]} This long-chain saturated nature dictates its physical properties, such as a high phase transition temperature, which is a key parameter in the design of biophysical experiments.

Quantitative Data Summary

The thermotropic behavior of **19:0 PC** multilamellar vesicles is characterized by a distinct pre-transition and a main gel-to-liquid crystalline phase transition. The following table summarizes the key thermodynamic parameters for **19:0 PC** MLVs. For saturated diacyl phosphatidylcholines, both the pre- and main transition temperatures generally increase with the length of the acyl chain.^{[4][5]}

Parameter	Symbol	Value	Method
Main Transition Temperature	T _m	62 °C	Not Specified
Pre-transition Temperature	T _p	Lower than T _m	Differential Scanning Calorimetry (DSC)

Experimental Protocols

Preparation of 19:0 PC Multilamellar Vesicles (MLVs)

This protocol describes the thin-film hydration method for the preparation of **19:0 PC** MLVs.

Materials:

- 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (**19:0 PC**) powder
- Chloroform
- Aqueous buffer of choice (e.g., phosphate-buffered saline, PBS)
- Round-bottom flask
- Rotary evaporator
- Water bath
- Nitrogen gas stream (optional)
- Vortex mixer

Procedure:

- Lipid Film Formation:
 - Dissolve the desired amount of **19:0 PC** powder in chloroform in a round-bottom flask.
 - Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. The water bath temperature should be kept below the phase transition temperature of the lipid during this step.
 - For small volumes, the solvent can be evaporated under a gentle stream of nitrogen.
 - Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
 - Pre-warm the aqueous buffer to a temperature significantly above the main transition temperature of **19:0 PC** (i.e., $> 62^{\circ}\text{C}$).
 - Add the warm buffer to the round-bottom flask containing the dry lipid film.
 - Hydrate the lipid film by vortexing the flask vigorously for several minutes. The temperature of the suspension should be maintained above the T_m throughout the hydration process. This procedure will yield a milky suspension of multilamellar vesicles.

Differential Scanning Calorimetry (DSC) of 19:0 PC MLVs

DSC is a powerful technique to determine the thermotropic phase behavior of lipid vesicles.

Materials:

- **19:0 PC** MLV suspension (prepared as described above)
- Differential Scanning Calorimeter
- DSC sample pans

Procedure:

- Sample Preparation:

- Transfer a known amount of the **19:0 PC** MLV suspension into a DSC sample pan.
- Seal the pan hermetically.
- Prepare a reference pan containing the same volume of the corresponding buffer.
- DSC Analysis:
 - Place the sample and reference pans in the DSC instrument.
 - Equilibrate the system at a starting temperature well below the expected pre-transition temperature (e.g., 25°C).
 - Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature well above the main transition (e.g., 80°C).
 - Record the heat flow as a function of temperature.
 - Perform a cooling scan at the same rate to assess the reversibility of the transitions.
 - Typically, the second heating scan is used for data analysis to ensure a consistent thermal history.
- Data Analysis:
 - The resulting thermogram will show endothermic peaks corresponding to the pre-transition (T_p) and the main transition (T_m).
 - Determine the peak temperatures for T_p and T_m .
 - Calculate the enthalpy of the main transition (ΔH) by integrating the area under the main transition peak.

Calcein Permeability Assay

This assay is used to assess the permeability of the **19:0 PC** membrane to small molecules. Calcein is a fluorescent dye that self-quenches at high concentrations. Its release from the vesicles into the surrounding buffer results in an increase in fluorescence.

Materials:

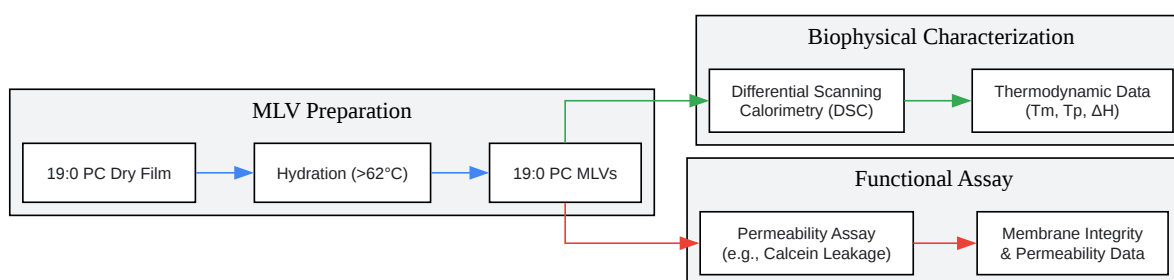
- **19:0 PC** MLVs
- Calcein
- Sephadex G-50 or similar size-exclusion chromatography column
- Fluorometer

Procedure:

- Encapsulation of Calcein:
 - Prepare **19:0 PC** MLVs by hydrating the lipid film with a concentrated solution of calcein (e.g., 50-100 mM in buffer). The hydration temperature must be above the T_m of **19:0 PC**.
- Removal of Unencapsulated Calcein:
 - Separate the calcein-loaded MLVs from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with the desired buffer.
 - Collect the turbid fractions containing the liposomes.
- Permeability Measurement:
 - Dilute the calcein-loaded MLV suspension in the buffer to a suitable concentration for fluorescence measurements.
 - Place the suspension in a cuvette in a temperature-controlled fluorometer.
 - Monitor the fluorescence intensity over time at the excitation and emission wavelengths of calcein (e.g., 495 nm and 515 nm, respectively).
 - An increase in fluorescence indicates leakage of calcein from the vesicles.

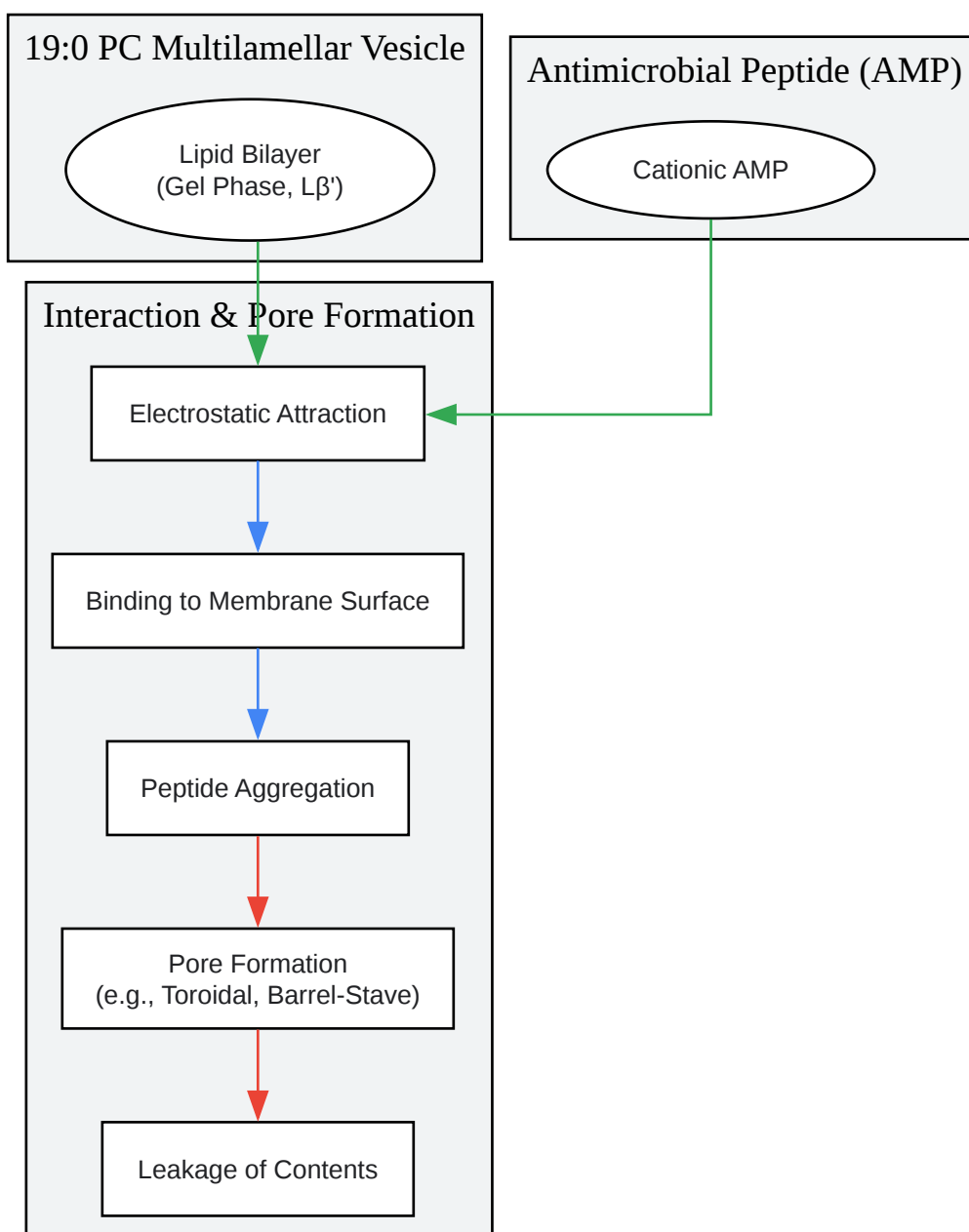
- To determine the 100% leakage value, add a detergent (e.g., Triton X-100) to the suspension to completely disrupt the vesicles and release all encapsulated calcein.
- Data Analysis:
 - Calculate the percentage of calcein leakage at a given time point using the following formula: $\% \text{ Leakage} = [(F_t - F_0) / (F_{100} - F_0)] * 100$ where:
 - F_t is the fluorescence intensity at time t .
 - F_0 is the initial fluorescence intensity.
 - F_{100} is the fluorescence intensity after adding detergent.

Visualizations



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Caption: Experimental workflow for biophysical studies of **19:0 PC** MLVs.



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Caption: Interaction of an antimicrobial peptide with a **19:0 PC** MLV.

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- To cite this document: BenchChem. [Biophysical Characterization of 19:0 PC Multilamellar Vesicles: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1262976#biophysical-studies-using-19-0-pc-multilamellar-vesicles]

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